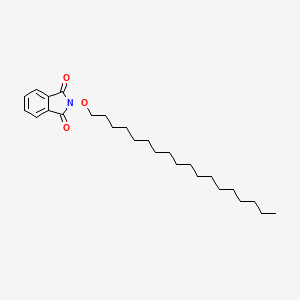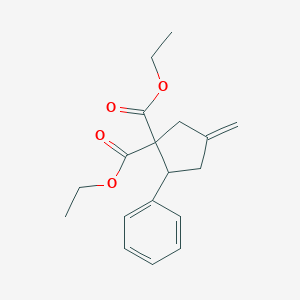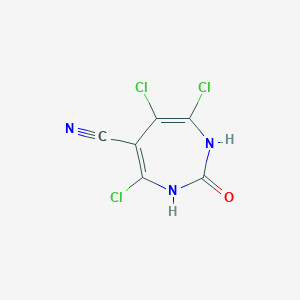
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a diazepine ring with three chlorine atoms and a nitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Aplicaciones Científicas De Investigación
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Shares the oxo and dihydro functionalities but has a different ring system.
Uniqueness
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is unique due to the presence of three chlorine atoms and a nitrile group, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137890-03-0 |
|---|---|
Fórmula molecular |
C6H2Cl3N3O |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
4,6,7-trichloro-2-oxo-1,3-dihydro-1,3-diazepine-5-carbonitrile |
InChI |
InChI=1S/C6H2Cl3N3O/c7-3-2(1-10)4(8)11-6(13)12-5(3)9/h(H2,11,12,13) |
Clave InChI |
HZQBHMOGRUANRU-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(NC(=O)NC(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)


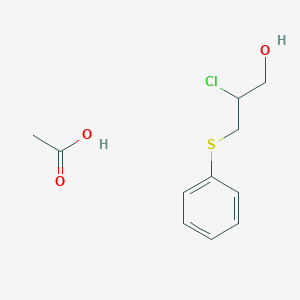
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)





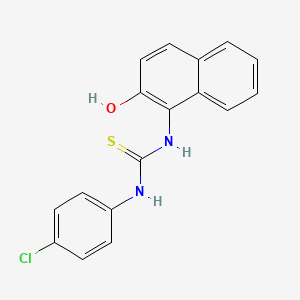
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
